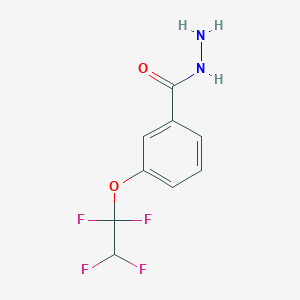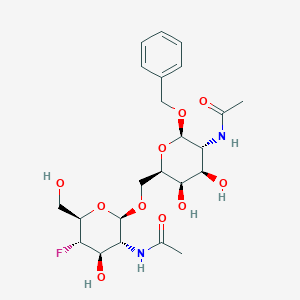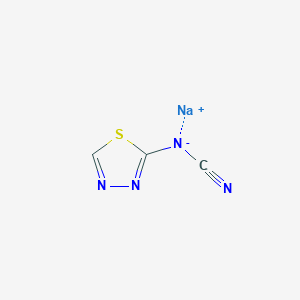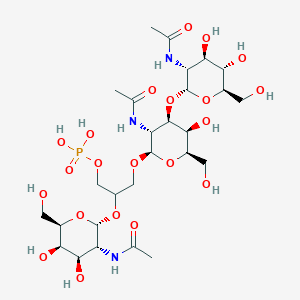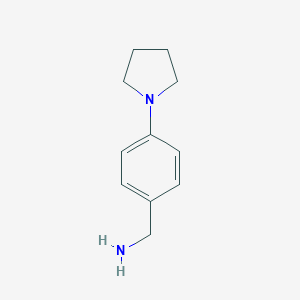
(4-(Pyrrolidin-1-yl)phényl)méthanamine
Vue d'ensemble
Description
"(4-(Pyrrolidin-1-yl)phenyl)methanamine" is a compound of interest in various scientific fields due to its unique chemical structure and properties. It serves as a fundamental building block in the synthesis of complex molecules and materials, exhibiting a range of physical and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including [1,3]-dipolar cycloaddition reactions, demonstrating the complexity and versatility in the creation of diamino derivatives designed to stabilize specific molecular conformations (Bucci et al., 2018).
Molecular Structure Analysis
Molecular structure determination is critical in understanding the compound's behavior and potential applications. Advanced techniques like X-ray crystallography and DFT studies provide insights into the compound's conformation, stability, and electronic properties (Huang et al., 2021).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, including C–H bond activation and the formation of pincer palladacycles, reflecting its reactivity and potential as a catalyst or reactive intermediate in organic synthesis (Roffe et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the practical application of the compound. These characteristics are determined by its molecular structure and can significantly influence its functionality in various applications (Huang et al., 2017).
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine à cinq chaînons, qui fait partie de « (4-(Pyrrolidin-1-yl)phényl)méthanamine », est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Activité biologique
Le cycle pyrrolidine et ses dérivés, y compris les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol, auraient des molécules bioactives avec une sélectivité cible . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .
Activité antibactérienne
En termes d'activité antibactérienne, les substituants N′-du cycle pyrrolidine se sont avérés jouer un rôle important. Par exemple, l'activité antibactérienne a augmenté dans l'ordre suivant : N′-Et < N′-H < N′-Pr < N′-Ph .
Stratégies de synthèse
Le cycle pyrrolidine peut être construit à partir de différents précurseurs cycliques ou acycliques, et les conditions réactionnelles peuvent être rapportées. Alternativement, la fonctionnalisation de cycles pyrrolidine préformés, tels que les dérivés de la proline, peut également être effectuée .
Paramètres physicochimiques
L'introduction de fragments hétéroatomiques dans ces molécules n'est pas un choix aléatoire, étant donné qu'ils sont des outils utiles pour modifier les paramètres physicochimiques et obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments .
Diversité structurale
Bien que les squelettes de cycles hétéroaromatiques plats bidimensionnels (2D) soient largement utilisés par les chimistes médicinaux, les systèmes cycliques saturés hétéroatomiques offrent une plus grande chance de générer une diversité structurale .
Propriétés
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVQUKOCFUOCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426907 | |
| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114365-04-7 | |
| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



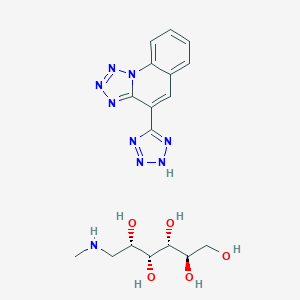

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
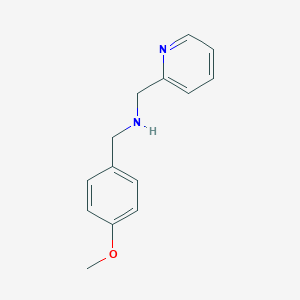
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)

